molecular formula C13H11N5O2 B1418363 Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158351-21-3

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1418363
CAS No.: 1158351-21-3
M. Wt: 269.26 g/mol
InChI Key: AEHSLEZXKDAZSP-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of triazolopyrimidines. These compounds are characterized by their fused triazole and pyrimidine rings, which contribute to their unique chemical properties and biological activities

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Notably, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it reduces endoplasmic reticulum (ER) stress by modulating the ER chaperone BIP and inhibiting apoptosis (cleaved caspase-3 expression) in human neuronal cells .

Cellular Effects

Impact on Cell Function:
  • Modulating cell signaling pathways.
  • Potentially altering gene expression.
  • Affecting cellular metabolism.

Molecular Mechanism

  • Interacts favorably with active residues of ATF4 and NF-kB proteins.
  • Inhibits ER stress and apoptosis pathways.
  • May impact other cellular processes.

Temporal Effects in Laboratory Settings

  • Changes in the compound’s effects over time.
  • Information on stability and degradation.
  • Long-term effects on cellular function (in vitro and in vivo).

Dosage Effects in Animal Models

  • Threshold effects.
  • Potential toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli-like reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions. The reaction proceeds through the formation of an intermediate enaminonitrile, which undergoes cyclization to form the triazolopyrimidine core[_{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times[_{{{CITATION{{{4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of the reaction[{{{CITATION{{{_4{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of various heterocyclic compounds.

Biology: This compound has shown biological activity in various assays, including antibacterial, antifungal, and antiviral tests. Its derivatives are being explored for their potential use in developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is studied for its potential as a lead compound in drug discovery. Its ability to inhibit enzymes and bind to specific molecular targets makes it a candidate for developing new drugs.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • 7-aryl-5-methyl- and 5-aryl-7-methyl-triazolopyrimidines: These compounds share a similar triazolopyrimidine core but differ in the position and nature of the substituents.

  • Other triazolopyrimidines: Various analogs with different substituents on the triazole and pyrimidine rings are known, each exhibiting unique properties and biological activities.

Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-12(19)9-7-15-13-16-11(17-18(13)10(9)14)8-5-3-2-4-6-8/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSLEZXKDAZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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